molecular formula C17H18O3S B15172294 Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate CAS No. 919089-29-5

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate

Katalognummer: B15172294
CAS-Nummer: 919089-29-5
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: YTHQQDZMLUBTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is an organic compound that belongs to the class of sulfoxides. This compound is characterized by the presence of a sulfinyl group attached to a benzene ring, which is further connected to a benzoate ester. The compound’s structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Esterification: The benzoate ester is formed by reacting the sulfinyl compound with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Oxidation: Using a continuous flow reactor, the sulfide precursor is oxidized to the sulfoxide.

    Continuous Esterification: The resulting sulfoxide is continuously reacted with methanol in the presence of an acid catalyst to form the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted benzoate esters.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfinyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate involves its interaction with molecular targets through its sulfinyl group. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can modulate various biochemical pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-[4-(propan-2-yl)benzene-1-sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Methyl 2-[4-(propan-2-yl)benzene-1-thio]benzoate: Contains a thioether group instead of a sulfinyl group.

Uniqueness

Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thioether analogs. The reversible nature of the sulfinyl-thiol interaction makes it particularly valuable in biological applications where reversible inhibition is desired.

Eigenschaften

CAS-Nummer

919089-29-5

Molekularformel

C17H18O3S

Molekulargewicht

302.4 g/mol

IUPAC-Name

methyl 2-(4-propan-2-ylphenyl)sulfinylbenzoate

InChI

InChI=1S/C17H18O3S/c1-12(2)13-8-10-14(11-9-13)21(19)16-7-5-4-6-15(16)17(18)20-3/h4-12H,1-3H3

InChI-Schlüssel

YTHQQDZMLUBTBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.